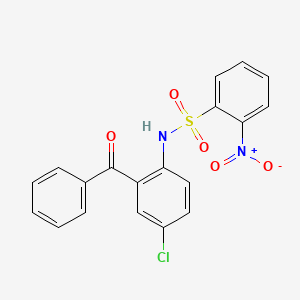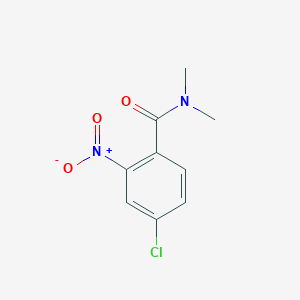![molecular formula C15H15N5O3S2 B11026415 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11026415.png)
2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a diverse structure, combining elements from different chemical classes.
- It contains a thiazole ring, a furan ring, and a thiadiazole ring, along with an acetyl group and an amino group.
- The presence of these functional groups suggests potential biological activity and reactivity.
Preparation Methods
- One synthetic route involves the Ugi four-component reaction at ambient temperature . The reaction components include formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate.
- Industrial production methods may vary, but this Ugi reaction provides a straightforward approach to obtaining the compound.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific reaction type.
- Major products could include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
- In chemistry, this compound might serve as a building block for designing new molecules with specific properties.
- In biology, it could be explored for potential drug development due to its diverse structure.
- In medicine, researchers might investigate its pharmacological effects and potential therapeutic applications.
- In industry, it could find use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- Molecular pathways could involve interactions with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on specific similar compounds at the moment.
- a thorough literature search could reveal related molecules for comparison.
Remember that this compound’s uniqueness lies in its combination of diverse functional groups, making it an intriguing subject for scientific exploration
Properties
Molecular Formula |
C15H15N5O3S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O3S2/c1-8-12(13(22)17-14-19-18-9(2)24-14)25-15(16-8)20(10(3)21)7-11-5-4-6-23-11/h4-6H,7H2,1-3H3,(H,17,19,22) |
InChI Key |
NDWWMOSCWMNTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11026336.png)
methanone](/img/structure/B11026338.png)
![3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026339.png)
![2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11026346.png)
![Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11026355.png)
![6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11026359.png)

![Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11026379.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026387.png)
![1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026393.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11026398.png)
![1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11026400.png)
![N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11026406.png)
